molecular formula C16H14ClN3O3S B2606022 2-methoxyethyl 4-chloro-5-methyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidine-6-carboxylate CAS No. 885459-58-5

2-methoxyethyl 4-chloro-5-methyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2606022
CAS No.: 885459-58-5
M. Wt: 363.82
InChI Key: QVMDFNIEXOEFRQ-UHFFFAOYSA-N
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Description

2-methoxyethyl 4-chloro-5-methyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 4-chloro-5-methyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 4-chloro-5-methyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidine-6-carboxylate can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of various substituted thieno[2,3-d]pyrimidines.

Scientific Research Applications

2-methoxyethyl 4-chloro-5-methyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxyethyl 4-chloro-5-methyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxyethyl 4-chloro-5-methyl-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate
  • 2-methoxyethyl 4-chloro-5-methyl-2-(pyridin-4-yl)thieno[2,3-d]pyrimidine-6-carboxylate

Uniqueness

2-methoxyethyl 4-chloro-5-methyl-2-(pyridin-3-yl)thieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific substitution pattern, which can result in distinct biological activities and chemical properties compared to its analogs .

Properties

IUPAC Name

2-methoxyethyl 4-chloro-5-methyl-2-pyridin-3-ylthieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3S/c1-9-11-13(17)19-14(10-4-3-5-18-8-10)20-15(11)24-12(9)16(21)23-7-6-22-2/h3-5,8H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVMDFNIEXOEFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC(=N2)C3=CN=CC=C3)Cl)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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